
Technical Profile: 2-[4-(4-
Chlorophenyl)phenyl]ethanol[1][2]

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
2-[4-(4-Chlorophenyl)phenyl]-

ethanol

Cat. No.: B8528978

Get Quote

Executive Summary
2-[4-(4-Chlorophenyl)phenyl]ethanol (IUPAC: 2-(4'-chloro[1,1'-biphenyl]-4-yl)ethanol) is a

specialized organic building block characterized by a lipophilic biphenyl core terminated with a

polar primary alcohol. It serves as a critical intermediate in the synthesis of liquid crystal

mesogens, non-steroidal anti-inflammatory drug (NSAID) analogs, and biphenyl-based enzyme

inhibitors (e.g., for HCV NS5A or fatty acid amide hydrolase).

This guide details the structural properties, synthetic pathways, and application spectra of this

molecule, distinguishing it from chemically similar but functionally distinct pharmaceutical

intermediates.[1]

Chemical Identity & Structural Analysis[2][4][5][6][7]
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Property Detail

IUPAC Name 2-(4'-Chloro[1,1'-biphenyl]-4-yl)ethanol

Common Synonyms
4'-Chloro-4-(2-hydroxyethyl)biphenyl; 2-(4'-

Chlorobiphenyl-4-yl)ethanol

CAS Number
Not widely listed as a commodity chemical;

structurally related to CAS 59131-67-8

Molecular Formula C₁₄H₁₃ClO

Molecular Weight 232.71 g/mol

SMILES OCCc1ccc(c2ccc(Cl)cc2)cc1

InChI Key Generated from SMILES

Structural Disambiguation (Critical)
Researchers often confuse this structure with the Cetirizine Intermediate due to naming

similarities. It is vital to distinguish the two:

Target Molecule (Biphenyl): 2-[4-(4-Chlorophenyl)phenyl]ethanol.[2] Contains a direct

phenyl-phenyl bond. Used in materials science and specific medicinal chemistry scaffolds.

Cetirizine Intermediate (Benzhydryl Piperazine): 2-[4-[(4-

chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol.[3][2] Contains a central carbon

(benzhydryl) and a piperazine ring. Used in antihistamine synthesis.

3D Conformation & Properties
The biphenyl core exhibits a twisted conformation in solution to minimize steric hindrance

between ortho-hydrogens (dihedral angle ~44°). In the solid state (crystal lattice), the rings may

planarize due to packing forces, enhancing π-π stacking interactions critical for liquid crystal

applications.

Lipophilicity (Predicted LogP): ~3.8 – 4.2 (Highly Lipophilic)

H-Bond Donors: 1 (Hydroxyl group)
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H-Bond Acceptors: 1 (Hydroxyl oxygen)

Rotatable Bonds: 3

Synthetic Pathways[10]
The synthesis of 2-[4-(4-Chlorophenyl)phenyl]ethanol typically follows two primary routes:

Suzuki-Miyaura Cross-Coupling (convergent) or Reduction of Biphenylacetic Acid (linear).

Route A: Suzuki-Miyaura Cross-Coupling (Preferred)
This convergent route allows for the late-stage assembly of the biphenyl core, tolerating the

alcohol functionality.

Reagents: 4-Chlorophenylboronic acid + 4-Bromophenethyl alcohol.

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Base/Solvent: K₂CO₃ / Toluene:Ethanol:Water (2:1:1).

Conditions: Reflux (80-100°C) for 12-24 hours.

Mechanism: Oxidative addition of the bromide, transmetallation with the boronic acid, and

reductive elimination to form the biphenyl bond.

Route B: Reduction of 4'-Chloro-4-biphenylacetic Acid
This linear route is useful if the carboxylic acid precursor is readily available (e.g., from

Felbinac analogs).

Precursor: 4'-Chloro-4-biphenylacetic acid.

Reducing Agent: Borane-THF complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).

Conditions: 0°C to Room Temperature, anhydrous THF.

Yield: Typically High (>90%).

Visualization of Synthesis & Reactivity
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The following diagram illustrates the synthesis via Suzuki coupling and downstream

transformations.

4-Bromophenethyl alcohol

Suzuki Coupling
(Pd(PPh3)4, K2CO3)

4-Chlorophenylboronic acid

2-[4-(4-Chlorophenyl)phenyl]ethanol
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Oxidation
(Jones Reagent)

Bromination
(PBr3)

4'-Chloro-4-biphenylacetic acid
(NSAID Scaffold)

Biphenyl Ethyl Bromide
(Alkylating Agent)

Click to download full resolution via product page

Caption: Convergent synthesis via Suzuki coupling and key downstream functional group

transformations.

Applications in Research & Development
Medicinal Chemistry (Scaffold Design)
The 4'-chloro-4-biphenyl moiety is a privileged structure in drug discovery, serving as a

bioisostere for other lipophilic aromatic systems.

NSAID Analogs: Oxidation of the ethanol group yields 4'-chloro-4-biphenylacetic acid, a

structural analog of Felbinac and Fenbufen. The chlorine substitution at the 4'-position

typically increases metabolic stability and lipophilicity compared to the unsubstituted parent.

Enzyme Inhibitors: The biphenyl ethanol scaffold is used to probe hydrophobic pockets in

enzymes such as Fatty Acid Amide Hydrolase (FAAH) or Cyclooxygenase (COX).

HCV NS5A Inhibitors: Many Hepatitis C antivirals (e.g., Daclatasvir analogs) utilize

functionalized biphenyl cores. This alcohol serves as a linker to attach the biphenyl anchor to

peptidomimetic caps.

Materials Science (Liquid Crystals)
Biphenyl derivatives are the "workhorse" of the liquid crystal display (LCD) industry.

Mesogenic Core: The rigid biphenyl unit provides the necessary anisotropy.
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Tail Functionality: The ethanol tail can be esterified with long-chain fatty acids or converted to

an alkyl halide to attach flexible spacers.

Role: 2-[4-(4-Chlorophenyl)phenyl]ethanol acts as a precursor to Smectic and Nematic liquid

crystals. The terminal chlorine is a polar group that influences the dielectric anisotropy (

).

Experimental Protocols
Protocol: Suzuki Coupling Synthesis
Objective: Synthesis of 2-[4-(4-Chlorophenyl)phenyl]ethanol on a 10 mmol scale.

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser. Purge with Argon.

Reagents: Add 4-bromophenethyl alcohol (2.01 g, 10 mmol), 4-chlorophenylboronic acid

(1.72 g, 11 mmol), and Pd(PPh₃)₄ (346 mg, 3 mol%).

Solvent: Add 40 mL of degassed Toluene/Ethanol (2:1).

Base: Add 10 mL of 2M aqueous Na₂CO₃.

Reaction: Heat to vigorous reflux (90°C) for 16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

Workup: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

Wash combined organics with brine, dry over MgSO₄, and concentrate.

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography

(Gradient: 10% to 30% EtOAc in Hexane).

Validation: Confirm structure via ¹H NMR (characteristic biphenyl doublets at 7.2–7.6 ppm).

Analytical Characterization Data (Expected)
¹H NMR (400 MHz, CDCl₃):
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7.55-7.45 (m, 4H, biphenyl), 7.40 (d, 2H), 7.30 (d, 2H), 3.90 (t, 2H, -CH₂OH), 2.90 (t, 2H, Ar-
CH₂-), 1.60 (br s, 1H, OH).

MS (ESI): m/z 233 [M+H]⁺ (Isotope pattern showing Cl³⁵/Cl³⁷ ratio of 3:1).

Safety & Handling
Hazards: Irritating to eyes, respiratory system, and skin.

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid

inhalation of dust.

Storage: Store in a cool, dry place. Stable under normal laboratory conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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